2-{4-[ω-[4-(2-Methoxyphenyl)-1-piperazinyl]alkoxy]phenyl}-2H-benzotriazoles and their N-Oxides
Compound Description: This series of compounds are identified as combined ligands for the 5-hydroxytryptamine 5-HT1A and dopamine D3 receptor subtypes []. They exhibit varying affinities for these receptors, with affinity generally improving as the length of the intermediate aliphatic chain increases [].
Compound Description: BP897 is a D3 dopamine receptor partial agonist []. Studies in squirrel monkeys have shown that while BP897 can reduce L-3,4-dihydroxyphenylalanine (L-DOPA)-induced dyskinesias, it does so at the expense of diminishing the antiparkinsonian effects of L-DOPA [].
Compound Description: This compound serves as a precursor for synthesizing a series of benzothiophene arylpiperazine derivatives investigated for their 5-HT1A receptor affinity [].
Compound Description: OPC-14523 is a novel compound exhibiting high affinity for σ and 5-HT1A receptors, as well as the 5-HT transporter []. Preclinical studies suggest potential antidepressant effects, possibly linked to its modulation of neuronal activity in the dorsal raphe nucleus [].
Compound Description: BN 80933 acts as a dual inhibitor of neuronal nitric oxide synthase (nNOS) and lipid peroxidation [, ]. Preclinical studies indicate potential neuroprotective effects in models of stroke and trauma [].
[carbonyl-(11)C]desmethyl-WAY-100635
Compound Description: This radiolabeled compound serves as a PET radioligand with high affinity for 5-HT1A receptors in the human brain []. Studies suggest it provides a higher radioactive signal compared to [carbonyl-(11)C]WAY-100635 [].
Compound Description: (11)C-WAY is a commonly used PET radioligand for quantifying 5-HT1A receptors in the human brain [, , , ].
Compound Description: WAY-100635 is a high-affinity antagonist for the 5-HT1A receptor, often employed in pharmacological studies to investigate the role of this receptor subtype [, , , , , ].
Compound Description: 873140 acts as a potent allosteric noncompetitive antagonist of the CCR5 receptor, exhibiting potent antiviral effects against HIV-1 []. This compound demonstrates a unique mechanism of action compared to other CCR5 antagonists, blocking the binding of MIP-1α while being an ineffectual antagonist of RANTES binding [].
Compound Description: Compound 56 is a highly selective and brain-penetrant orexin-1 receptor (OX1R) antagonist []. Preclinical studies demonstrate its potential for treating psychiatric disorders associated with stress and hyperarousal states without inducing hypnotic effects [].
Compound Description: GSK1016790A is a potent agonist of the transient receptor potential vanilloid 4 (TRPV4) channel [, ]. In human bronchial tissue, GSK1016790A induces contractions through TRPV4 activation, leading to the release of cysteinyl leukotrienes []. This suggests a potential role for TRPV4 in airway constriction and inflammation.
2,4-pyrimidinediamines
Compound Description: This class of compounds, specifically those containing a cyanoaryl (or cianoheteroaryl) carbonyl-piperazinyl-pyrimidine scaffold, has been investigated for their potential therapeutic applications in treating neoplastic diseases, inflammatory disorders, and immune system disorders []. These compounds often exhibit sedative, anticonvulsant, hypnotic, and general anesthetic properties [].
Compound Description: SNC80 is a diarylpiperazine δ-opioid agonist that induces various behavioral effects in rats, including convulsions, antidepressant-like effects, and locomotor stimulation [, ]. Interestingly, the behavioral effects of SNC80 are suggested to be mediated by its 3-hydroxy metabolite (SNC86) [, ].
Compound Description: SNC86 is a derivative of SNC80 and a more potent and efficacious δ-opioid agonist [, ]. It is believed to be the active metabolite of SNC80 responsible for its observed behavioral effects [, ].
Compound Description: SNC162, another derivative of SNC80, exhibits lower potency and efficacy as a δ-opioid agonist compared to SNC80 and SNC86 [, ]. In vitro studies suggest that SNC162 might act as a partial agonist at the δ-opioid receptor [, ].
Compound Description: GR-127935 is a nonselective 5-HT1B/D receptor antagonist [, , ]. Studies in dogs have shown that GR-127935 can fully reverse the effects of sumatriptan on gastric accommodation, suggesting that 5-HT1B receptors are involved in this process [].
Compound Description: SB-216641 hydrochloride is a selective 5-HT1B receptor antagonist [, ]. Similar to GR-127935, it has been shown to reverse the effects of sumatriptan on gastric accommodation in dogs, further supporting the role of 5-HT1B receptors in this physiological process [].
Compound Description: BRL-15572 hydrochloride is a selective 5-HT1D receptor antagonist []. Unlike GR-127935 and SB-216641 hydrochloride, it failed to reverse the effects of sumatriptan on gastric accommodation in dogs, suggesting that 5-HT1D receptors might not be significantly involved in this specific physiological process [].
Compound Description: A-61603 is a highly selective α1A-adrenoceptor agonist, demonstrating significantly greater potency in inducing vasoconstriction compared to non-selective agonists like phenylephrine [, , ]. Its selectivity makes it a valuable tool for studying the physiological roles of α1A-adrenoceptors.
Compound Description: RS 100329 is a selective antagonist for α1A-adrenoceptors, exhibiting high affinity for this receptor subtype [, ]. Its selectivity makes it a useful tool for pharmacological studies investigating the role of α1A-adrenoceptors in various physiological processes.
Compound Description: BMY-7378 is a selective antagonist for α1D-adrenoceptors, displaying high affinity for this receptor subtype [, , ]. It has been instrumental in characterizing the distribution and function of α1D-adrenoceptors in various tissues.
5-Methylurapidil
Compound Description: 5-Methylurapidil is a selective α1A-adrenoceptor antagonist. This compound exhibits high affinity for the α1A-adrenoceptor subtype [].
Compound Description: RS 17053 is a selective antagonist for α1A-adrenoceptors, exhibiting high affinity for this receptor subtype [, ]. It is a valuable tool for pharmacological investigations into the role of α1A-adrenoceptors in various physiological and pathological processes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.